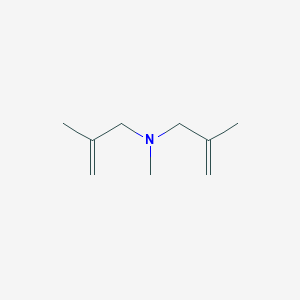

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine

Description

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE, also known by its CAS number 52444-15-2, is a versatile small molecule scaffold. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .

Properties

CAS No. |

52444-15-2 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H17N/c1-8(2)6-10(5)7-9(3)4/h1,3,6-7H2,2,4-5H3 |

InChI Key |

SZTLNSMSDRAAJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN(C)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE typically involves the reaction of 2-methylprop-2-en-1-amine with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while reduction results in the formation of amines or alcohols .

Scientific Research Applications

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

2-Methylprop-2-en-1-amine: A related compound with similar reactivity but different applications.

Methylamine: A simpler amine with broader industrial use but less specificity in research applications.

Uniqueness

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is unique due to its dual methyl and prop-2-en-1-yl groups, which confer specific reactivity and versatility. This makes it particularly valuable in specialized research and industrial applications where other amines may not be as effective .

Biological Activity

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine, also known by its CAS number 52444-15-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and research findings.

Before delving into biological activity, understanding the chemical properties of the compound is essential. The molecular formula is , with a molecular weight of approximately 127.23 g/mol. The compound features a tertiary amine structure, which often contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.227 g/mol |

| LogP | 1.904 |

| PSA (Polar Surface Area) | 3.24 Ų |

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties.

Cytotoxicity Studies

A study on related compounds revealed that certain derivatives exhibited moderate cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) and P388 cell lines, showing IC50 values indicative of significant cytotoxic effects.

| Cell Line | IC50 (μg/mL) |

|---|---|

| NSCLC-N6 | 11.26 |

| P388 | 15.26 |

These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism for the cytotoxic effects observed in related compounds includes:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest at the G1 phase, potentially through enzyme inhibition.

- Apoptosis Induction : Activation of apoptotic pathways has been noted in several studies involving similar amines.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

-

Antimicrobial Activity : A study demonstrated that compounds with tertiary amine groups exhibited antimicrobial properties against various bacterial strains.

- Tested Strains : E. coli, S. aureus

- Results : Inhibition zones ranged from 10 mm to 20 mm depending on concentration.

-

Enzyme Inhibition : Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurological functions.

- Inhibition Percentage : Up to 75% inhibition was observed at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.